Product packaging for Ethyl Cyanoacetate-3-13C(Cat. No.:CAS No. 698387-41-6)

Ethyl Cyanoacetate-3-13C

Cat. No.: B565732
CAS No.: 698387-41-6
M. Wt: 114.108
InChI Key: ZIUSEGSNTOUIPT-AZXPZELESA-N
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Description

Ethyl Cyanoacetate-3-13C (CAS 698387-41-6) is a carbon-13 labeled stable isotope analog of ethyl cyanoacetate, appearing as a colourless oil . This compound is specifically designed for use as a critical building block in organic synthesis, enabling the incorporation of a 13C label into more complex molecules. Its primary research application is in the synthesis of 13C-labeled pyrimidine and purine derivatives . These labeled heterocycles are essential for various scientific investigations. The value of this compound lies in its role in synthesizing labeled compounds for use as internal standards in mass spectrometry, tracer studies in metabolic research, and other advanced analytical applications. The reactivity of this labeled compound mirrors that of its non-labeled counterpart, which is a versatile synthon with three reactive centers: a nitrile group, a carboxylate ester, and an acidic methylene group . This allows it to participate in a wide range of reactions, such as Knoevenagel condensations and nucleophilic attacks at the nitrile or ester groups . The non-labeled form of this reagent is a known starting material for pharmaceuticals like Allopurinol and theophylline, indicating the potential research pathways for this labeled version . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It should be stored in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B565732 Ethyl Cyanoacetate-3-13C CAS No. 698387-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(azanylidyne(113C)methyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSEGSNTOUIPT-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747752
Record name Ethyl (~13~C)cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698387-41-6
Record name Ethyl (~13~C)cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Isotopic Enrichment of Ethyl Cyanoacetate 3 13c

Historical and Contemporary Synthesis of Unlabeled Ethyl Cyanoacetate (B8463686)

The synthesis of ethyl cyanoacetate has been a subject of chemical investigation for over a century, with several methods being developed and refined over time. These methods primarily revolve around the introduction of a cyano group to a two-carbon acid derivative, followed by esterification.

Historically, a prominent method for the preparation of ethyl cyanoacetate is the reaction of chloroacetic acid with sodium cyanide, followed by esterification of the resulting cyanoacetic acid. orgsyn.orgguidechem.com In a typical procedure, chloroacetic acid is neutralized with sodium carbonate, and the resulting sodium chloroacetate (B1199739) is then treated with sodium cyanide to yield sodium cyanoacetate. orgsyn.org This salt is subsequently acidified to liberate cyanoacetic acid, which is then esterified with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to produce ethyl cyanoacetate. orgsyn.orgguidechem.com

Another well-established approach is the direct cyanation of an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, with a cyanide salt like sodium or potassium cyanide. orgsyn.orgwikipedia.org This method, a variation of the Kolbe nitrile synthesis, offers a more direct route to the final product. wikipedia.org

Contemporary industrial production often employs variations of these classical methods, with a focus on improving yield, purity, and environmental sustainability. One such modification is the use of phase-transfer catalysts in the reaction of sodium cyanoacetate with ethyl bromide in a two-phase system, which can enhance reaction rates and simplify product isolation. wikipedia.org

Transesterification represents another modern approach, where methyl cyanoacetate is reacted with ethanol in the presence of a suitable catalyst to yield ethyl cyanoacetate and methanol. guidechem.com Additionally, direct esterification of cyanoacetic acid with ethanol remains a viable and optimized method, with research focusing on the use of alternative catalysts to corrosive mineral acids. guidechem.com

The following table summarizes the key historical and contemporary synthetic methods for unlabeled ethyl cyanoacetate:

MethodKey ReactantsBrief Description
Cyanation of Chloroacetic Acid followed by Esterification Chloroacetic acid, Sodium cyanide, EthanolA two-step process involving the formation of cyanoacetic acid, which is then esterified. orgsyn.orgguidechem.com
Direct Cyanation of Ethyl Chloroacetate Ethyl chloroacetate, Sodium or Potassium cyanideA single-step nucleophilic substitution to form the cyanoester directly. orgsyn.orgwikipedia.org
Phase-Transfer Catalyzed Reaction Sodium cyanoacetate, Ethyl bromideA modern variation enhancing the reaction between the salt and the alkyl halide. wikipedia.org
Transesterification Methyl cyanoacetate, EthanolAn equilibrium-driven process to exchange the alcohol part of the ester. guidechem.com

Targeted Isotopic Labeling Strategies for Ethyl Cyanoacetate-3-13C

The synthesis of isotopically labeled compounds requires careful selection of precursors and reaction pathways to ensure the label is incorporated at the desired position with high efficiency. For this compound, the primary goal is to introduce a carbon-13 atom at the nitrile carbon.

The most direct and widely employed strategy for the synthesis of this compound involves the use of a cyanide source enriched with carbon-13. Potassium cyanide-13C (K¹³CN) or sodium cyanide-13C (Na¹³CN) are the logical choices for the ¹³C-labeled precursor. This approach mirrors the classical syntheses of the unlabeled compound, with the isotopically labeled cyanide serving as the key building block.

The reaction of ethyl chloroacetate with K¹³CN would directly yield this compound in a single step. This method is advantageous due to its straightforward nature and the high isotopic purity of commercially available ¹³C-labeled cyanides. A similar strategy involves the reaction of sodium chloroacetate with Na¹³CN to produce sodium cyanoacetate-³¹³C, which is then acidified and esterified with ethanol. While this is a two-step process, it allows for the isolation and purification of the intermediate labeled cyanoacetic acid if desired. The use of ¹³C-labeled cyanide is a crucial step in the synthesis of other labeled compounds as well, such as in the preparation of β-[¹³C]cyano-ʟ-alanine from a serine derivative, where K¹³CN is used for the cyanation step.

While precursor-based labeling is highly effective, recent advancements in synthetic methodology offer more sophisticated approaches for the site-specific introduction of carbon isotopes. For carboxylic acid derivatives, methods such as palladium-catalyzed C-H activation and glycosylation have emerged, although their direct application to ethyl cyanoacetate for ¹³C-labeling is not yet widely reported.

More relevant are modern carbonylation techniques. For instance, nickel-mediated alkoxycarbonylation of alkyl iodides using ¹³CO has been developed for the quantitative replacement of a carboxyl carbon with a ¹³C atom. Hypothetically, a synthetic route could be devised where a suitable precursor is converted to an alkyl iodide and then subjected to this nickel-catalyzed ¹³C-carbonylation to form a labeled ester.

Another innovative approach involves the use of formic acid as a C-1 source in palladium-catalyzed hydroxycarbonylation of aryl diazonium salts, which has been successfully applied to the synthesis of ¹³C-labeled aryl carboxylic acids. While not directly applicable to the aliphatic chain of ethyl cyanoacetate, these methods highlight the ongoing development of novel strategies for site-specific isotopic labeling that may, in the future, be adapted for compounds like this compound.

Preparation of Multi-Isotopically Labeled Ethyl Cyanoacetate Derivatives (e.g., ¹³C, ¹⁵N)

For more complex tracer studies, it is often necessary to synthesize molecules with multiple isotopic labels. The preparation of ethyl cyanoacetate derivatives labeled with both carbon-13 and nitrogen-15 (B135050) (e.g., Ethyl [¹³C, ¹⁵N]cyanoacetate) would require the use of precursors labeled with both isotopes.

The synthesis of such a doubly labeled compound would most logically involve the reaction of ethyl chloroacetate with potassium [¹³C, ¹⁵N]cyanide (K¹³C¹⁵N). This would introduce both the ¹³C at the nitrile carbon and the ¹⁵N as the nitrile nitrogen in a single, efficient step. The commercial availability of K¹³C¹⁵N makes this a feasible, albeit more expensive, synthetic route.

General strategies for the synthesis of molecules with both ¹³C and ¹⁵N labels often involve the careful selection of starting materials and reagents that contain the desired isotopes. For example, the synthesis of [¹³C₆]- and [¹⁵N₂]-2,4-dinitroanisole has been reported, demonstrating the feasibility of introducing multiple isotopic labels into a single molecule through carefully planned synthetic sequences.

Isotopic Purity and Chemical Characterization for Research Applications

The characterization of this compound relies on a combination of spectroscopic and spectrometric techniques. A certificate of analysis for a commercial sample of this compound indicates an isotopic purity of 99.5% and a chemical purity of 95%.

The primary methods for confirming the identity and purity of this compound include:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic purity. It allows for the accurate measurement of the mass-to-charge ratio of the molecular ion, confirming the incorporation of the ¹³C atom. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the M+1 isotopologue (due to the ¹³C label) can be precisely quantified, thus establishing the isotopic enrichment.

Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and ester (C=O) stretches, providing further confirmation of the chemical structure.

The following table presents typical analytical data for this compound:

PropertyValue/MethodReference
CAS Number 698387-41-6
Molecular Formula C₄¹³CH₇NO₂
Molecular Weight 114.11
Isotopic Purity 99.5%
Chemical Purity 95%
Analytical Methods ¹H NMR, ¹³C NMR, FT-IR, MS

Elucidation of Reaction Mechanisms Utilizing Ethyl Cyanoacetate 3 13c As a Tracer

Mechanistic Investigations in Knoevenagel Condensation Reactions

By tracing the ¹³C-labeled cyano group, researchers can confirm its incorporation into the final product, ethyl α-cyanocinnamate, when reacted with benzaldehyde (B42025). icm.edu.pl This labeling strategy helps to differentiate between proposed mechanistic pathways, such as the iminium catalysis pathway, where the amine catalyst forms an iminium ion with the aldehyde, or a pathway where the catalyst's primary role is to deprotonate the active methylene (B1212753) compound. nih.govresearchgate.netacs.org

In studies using various catalysts, from basic amines to solid acid-base catalysts like modified metal oxides (e.g., ZnO, MgO/ZrO₂), the ¹³C label serves as a crucial marker. rsc.orgscispace.comdut.ac.za For instance, in situ FTIR and NMR studies can monitor the changes in the chemical environment of the labeled carbon. This allows for the identification of key intermediates, such as the formation of a carbanion at the α-carbon of ethyl cyanoacetate (B8463686) or its interaction with catalytic surfaces. rsc.orgresearchgate.net The persistence of the C-CN bond, confirmed by tracking the ¹³C label, throughout the condensation provides direct evidence against mechanisms involving nitrile group hydrolysis or transformation under typical Knoevenagel conditions.

Table 1: Mechanistic Insights from ¹³C Labeling in Knoevenagel Condensation

Catalyst Type Reaction Studied Insight from ¹³C Labeling
Amine Catalysts Condensation of benzaldehyde and ethyl cyanoacetate. acs.org Confirms the iminium intermediate pathway by tracking the labeled carbon through the reaction coordinate. nih.govresearchgate.net
Metal Oxides (ZnO) Solvent-free condensation of benzaldehyde and ethyl cyanoacetate. rsc.orgscispace.com In situ spectroscopy on the labeled compound helps identify surface-bound hydroxyl intermediates and confirms the necessity of both acid and base sites for catalysis. rsc.orgscispace.com
Supported Catalysts Condensation using silica-supported amine groups. icm.edu.pl The ¹³C label in the product confirms the integrity of the cyano group and helps correlate catalyst structure with product yield and reaction kinetics. icm.edu.pl

Probing Cyclization Pathways and Heterocycle Formation

Ethyl cyanoacetate is a frequent precursor in the synthesis of nitrogen- and sulfur-containing heterocycles. chemprob.org When Ethyl Cyanoacetate-3-¹³C is used, the ¹³C-labeled cyano group often becomes an integral part of the newly formed ring system or a substituent upon it. This isotopic marker is invaluable for distinguishing between possible isomeric products and for verifying proposed cyclization mechanisms.

For example, in multi-step reactions leading to the formation of pyridines, pyrimidines, or pyrazoles, the final position of the ¹³C label in the heterocyclic ring can confirm the sequence of bond formations and ring closure steps. lgcstandards.combeilstein-journals.org If the cyano group participates directly in the cyclization, the ¹³C label will be incorporated into the heterocyclic backbone. Conversely, if it remains as a substituent, the label will be found on an exocyclic nitrile group. This has been demonstrated in reactions where ethyl cyanoacetate is condensed with dinucleophiles. Analysis of ¹³C-¹⁵N coupling constants in the final product, when using doubly labeled precursors, can provide definitive structural proof that would be difficult to obtain otherwise. researchgate.net

Studies on Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The carbanion generated from ethyl cyanoacetate can act as a nucleophile in Michael additions to α,β-unsaturated compounds. When Ethyl Cyanoacetate-3-¹³C is the donor, the ¹³C label allows for precise tracking of the newly formed carbon-carbon bond. In complex cascade reactions, which may involve an initial Michael addition followed by an intramolecular cyclization (e.g., a Thorpe-Ziegler reaction), the position of the ¹³C label in the final polycyclic or heterocyclic product is definitive proof of the reaction pathway. beilstein-journals.org

For instance, in a reaction cascade where an initial Knoevenagel condensation product undergoes a subsequent Michael addition, the ¹³C label helps to follow the journey of the original cyano-bearing carbon. beilstein-journals.org This is critical for understanding regioselectivity and stereoselectivity in complex molecular constructions.

The alkylation of ethyl cyanoacetate can lead to mono- or di-alkylated products. Using Ethyl Cyanoacetate-3-¹³C helps in analyzing the products of such reactions, especially when side reactions or rearrangements are possible.

More complex are the self-condensation reactions of ethyl cyanoacetate, which can occur under basic conditions. Studies have shown that multiple molecules of ethyl cyanoacetate can condense to form intricate structures. chemprob.orgcyberleninka.ru For example, a Claisen-type condensation involving three molecules of ethyl cyanoacetate has been reported. chemprob.org By using a mixture of labeled and unlabeled ethyl cyanoacetate, it is possible to determine the number of monomer units incorporated into the final product and to elucidate the mechanism of this complex self-assembly. The distribution of the ¹³C label in the product provides direct insight into the sequence of condensation steps. cyberleninka.ru

Table 2: Application of Ethyl Cyanoacetate-3-¹³C in C-C Bond Formation Studies

Reaction Type Reactants Mechanistic Question Addressed by ¹³C Labeling
Michael Addition Ethyl cyanoacetate and an α,β-unsaturated ketone. Confirms the formation of the new C-C bond and tracks the cyano-carbon in subsequent cyclizations. beilstein-journals.org
Alkylation Ethyl cyanoacetate and 1,2-dichloroethane. cyberleninka.ru Helps identify the structure of cycloalkylation products (cyclopropane and cyclohexane (B81311) derivatives) versus polymer products. cyberleninka.ru
Self-Condensation Ethyl cyanoacetate with a base (e.g., potash). chemprob.org Elucidates the mechanism of intermolecular Claisen-type condensation by tracking the incorporation of multiple labeled units. chemprob.org

Tracking Carbon Scrambling and Rearrangements in Complex Systems (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, involving the transposition of ring atoms, often a nitrogen and a carbon, within a heterocyclic system. While not a direct reaction of ethyl cyanoacetate itself, products derived from it can undergo such rearrangements. If a heterocycle is synthesized using Ethyl Cyanoacetate-3-¹³C, the labeled carbon can serve as a tracer to follow the rearrangement process.

For example, if the ¹³C-labeled cyano group is used to form a triazole or a similar heterocycle, and this system is then subjected to conditions that induce a Dimroth rearrangement, the final position of the ¹³C atom can be determined by NMR. This provides unequivocal evidence of whether the carbon atom derived from the original nitrile group has migrated within the ring, confirming the occurrence and pathway of the rearrangement.

Isotopic Labeling for Catalyst Screening and Optimization Studies

The development of new catalysts requires a deep understanding of how they interact with substrates to promote a reaction. Ethyl Cyanoacetate-3-¹³C can be used as a standardized substrate for screening new catalysts for reactions like the Knoevenagel condensation. acs.orgrsc.org

By using the labeled substrate, the reaction can be monitored in real-time using ¹³C NMR spectroscopy. This allows for the rapid determination of conversion rates and the detection of any side products, which will also carry the isotopic label. This method provides much more detailed information than simple chromatographic analysis of the final product mixture. It can reveal the formation of transient intermediates that are in equilibrium with the reactants or products, providing valuable insights into the catalyst's mode of action and helping to identify the rate-determining step. nih.govresearchgate.net This detailed kinetic and mechanistic information is crucial for the rational design and optimization of more efficient catalytic systems. rsc.orgscispace.com

Application of Ethyl Cyanoacetate 3 13c in the Synthesis of Labeled Compounds and Bioactive Molecules

Accessing 13C-Labeled Nitrogen-Containing Heterocycles

The strategic placement of the ¹³C label in Ethyl Cyanoacetate-3-¹³C makes it a powerful tool for constructing labeled nitrogenous heterocyclic compounds. These structures are central to many biologically active molecules.

Ethyl Cyanoacetate-3-¹³C is a key reagent in the synthesis of ¹³C-labeled pyrimidine (B1678525) and purine (B94841) analogs. lgcstandards.compharmaffiliates.comtheclinivex.com These labeled compounds are instrumental in studying the metabolic pathways of nucleic acids and as internal standards in mass spectrometry-based analyses. nih.govnih.gov The synthesis often involves the condensation of Ethyl Cyanoacetate-3-¹³C with a suitable partner, such as guanidine (B92328) or thiourea (B124793), to form the core pyrimidine ring. rsc.org For instance, the reaction of Ethyl Cyanoacetate-3-¹³C with thiourea can lead to the formation of [2-¹³C]-6-amino-2-thiouracil, a precursor for other labeled pyrimidines and purines. acs.orgnih.gov

The following table outlines the synthesis of some labeled pyrimidine and purine analogs:

Starting Material Reagent Product Application
Ethyl Cyanoacetate-3-¹³C Guanidine 2,4-diamino-6-hydroxy [4-¹³C]pyrimidine Precursor for labeled guanine

The versatility of Ethyl Cyanoacetate-3-¹³C extends to the synthesis of labeled triazole and pyridazine (B1198779) systems. Triazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. tandfonline.comnih.gov The synthesis can be achieved through multi-component reactions, for example, by reacting Ethyl Cyanoacetate-3-¹³C with sodium azide (B81097) and arylglyoxals to produce 4,5-disubstituted 1,2,3-triazole derivatives. tandfonline.comtandfonline.com

Similarly, Ethyl Cyanoacetate-3-¹³C is employed in the synthesis of pyridazine derivatives. nih.govkoreascience.kreurjchem.com For example, it can be reacted with various reagents to form complex polycyclic pyridazine structures. derpharmachemica.commdpi.com

Ethyl Cyanoacetate-3-¹³C is a valuable precursor for creating ¹³C-labeled quinoline, pyridine (B92270), and coumarin (B35378) derivatives. Quinolines are an important class of compounds with diverse biological activities. niscpr.res.in Their synthesis can involve the intramolecular cyclization of benzylidene malonic derivatives derived from Ethyl Cyanoacetate-3-¹³C. niscpr.res.insapub.org

The synthesis of labeled pyridine derivatives can be achieved through various condensation reactions. uobasrah.edu.iqtjnpr.org For instance, a three-component cascade reaction involving an alkenyl aniline, an aldehyde, and Ethyl Cyanoacetate-3-¹³C can yield highly substituted tetrahydroquinolines. rsc.org The Guareschi–Thorpe reaction provides another route to hydroxy-cyanopyridines using Ethyl Cyanoacetate-3-¹³C. nih.gov

Labeled coumarin derivatives can be synthesized via the Knoevenagel condensation of Ethyl Cyanoacetate-3-¹³C with salicylaldehydes. nih.govacgpubs.orgjmchemsci.comresearchgate.net This reaction offers a pathway to coumarin-3-carboxylate esters, which are present in many biologically active compounds. researchgate.net

Isotopic Labeling for the Elucidation of Biosynthetic Pathways and Natural Product Synthesis (e.g., Precursors to Nucleosides, Amino Acids, and Alkaloids)

The incorporation of a stable isotope like ¹³C from Ethyl Cyanoacetate-3-¹³C into molecules is a powerful technique for elucidating biosynthetic pathways. nih.gov By feeding cells with substrates labeled with ¹³C, researchers can track the metabolic fate of the label and map out complex biochemical networks. biorxiv.org

Ethyl Cyanoacetate-3-¹³C serves as a precursor for various labeled biomolecules:

Nucleosides: It is used in the synthesis of labeled pyrimidine nucleosides, which are essential for studying DNA and RNA metabolism. nih.gov

Amino Acids: The nitrile group of Ethyl Cyanoacetate-3-¹³C can be reduced to form labeled β-amino acids like β-alanine. smolecule.com

Alkaloids: Its role in synthesizing labeled heterocyclic scaffolds makes it a valuable tool in understanding the biosynthesis of various alkaloids. biorxiv.org

Synthesis of Other 13C-Enriched Organic Scaffolds for Research

Beyond the specific examples mentioned, Ethyl Cyanoacetate-3-¹³C is a versatile building block for creating a wide array of ¹³C-enriched organic scaffolds for research purposes. nih.gov Its multiple reactive centers—the nitrile, the ester, and the acidic methylene (B1212753) group—allow for a diverse range of chemical transformations, including Knoevenagel condensations, Michael additions, and hydrogenations. smolecule.com This versatility makes it an indispensable tool for chemists and biochemists who require isotopically labeled molecules for their studies, including applications in drug discovery and development. lookchem.com

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis of Ethyl Cyanoacetate 3 13c and Its Derivatives

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. The presence of a ¹³C label at a specific position, as in Ethyl Cyanoacetate-3-¹³C, significantly enhances the signal from that carbon, facilitating detailed structural and dynamic studies. libretexts.orgrsc.org

The chemical shift in ¹³C NMR is highly sensitive to the local electronic environment of the carbon nucleus. libretexts.org In Ethyl Cyanoacetate-3-¹³C, the carbon at position 3 is directly attached to the nitrile group and adjacent to the carbonyl group. This specific labeling allows for the unambiguous assignment of the ¹³C signal for this carbon. The chemical shifts for the carbons in unlabeled ethyl cyanoacetate (B8463686) are approximately 14 ppm (for the methyl carbon of the ethyl group), 62 ppm (for the methylene (B1212753) carbon of the ethyl group), 25 ppm (for the α-carbon), 116 ppm (for the nitrile carbon), and 163 ppm (for the carbonyl carbon). chemicalbook.com With the ¹³C label at the C-3 position (the α-carbon), the signal at approximately 25 ppm would be significantly enhanced, confirming its assignment.

Isotopic labeling also induces small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts. nih.gov For instance, the presence of ¹³C can cause a small upfield shift in the resonance of directly attached protons. nih.gov While often subtle, these shifts can provide additional structural information. The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.org For example, sp² hybridized carbons, like those in carbonyl groups, resonate at a much lower field (higher ppm) than sp³ hybridized carbons. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shifts for Ethyl Cyanoacetate

Carbon PositionHybridizationApproximate Chemical Shift (ppm)
CH₃ (ethyl)sp³14
CH₂ (ethyl)sp³62
C H₂CN (α-carbon)sp³25
C N (nitrile)sp116
C =O (carbonyl)sp²163
Note: Data is for unlabeled ethyl cyanoacetate and serves as a reference. The signal for the labeled carbon in Ethyl Cyanoacetate-3-¹³C would appear at approximately 25 ppm with significantly increased intensity.

Spin-spin coupling, or J-coupling, provides through-bond connectivity information and is invaluable for detailed structural elucidation. In ¹³C labeled compounds, various coupling constants can be measured.

¹JCC (one-bond C-C coupling): The magnitude of ¹JCC coupling constants is directly related to the hybridization of the coupled carbon atoms and the bond length between them. researchgate.netrsc.org Shorter bonds with greater s-character result in larger coupling constants. researchgate.net While Ethyl Cyanoacetate-3-¹³C itself does not have an adjacent ¹³C for direct ¹JCC measurement without further labeling, its derivatives in biosynthetic or metabolic studies could exhibit these couplings, providing direct evidence of bond formation. The values of ¹JCC in sugars, for instance, typically range from 38-46 Hz. researchgate.net

nJCH (multi-bond C-H coupling): Long-range heteronuclear J-coupling constants between carbon and protons (nJCH, where n > 1) are crucial for establishing connectivity across several bonds and for conformational analysis. whiterose.ac.uk For example, ³JCH couplings often follow a Karplus-type relationship, where their magnitude depends on the dihedral angle between the coupled ¹³C and ¹H nuclei. Experimental and DFT-calculated nJHC couplings have shown strong correlation. whiterose.ac.uk

nJCN (multi-bond C-N coupling): Coupling between carbon and nitrogen can also be observed, particularly when ¹⁵N labeling is used in conjunction with ¹³C labeling. nih.gov These couplings can provide valuable information about the structure of nitrogen-containing heterocycles and other nitrogenous compounds. nih.gov The measurement of ¹JCN and longer-range JCN couplings can help in the assignment of carbon signals and in determining the site of chemical transformations. nih.gov

Table 2: Typical Ranges of J-Coupling Constants

Coupling TypeTypical Range (Hz)Information Provided
¹JCC30 - 70Direct C-C bonds, hybridization
²JCH-10 to +20Geminal C-H relationships
³JCH0 - 15Dihedral angles, conformation
¹JCN1 - 20Direct C-N bonds (with ¹⁵N)

In complex molecular systems, such as biomolecules or reaction mixtures, one-dimensional NMR spectra can suffer from severe signal overlap. researchgate.net Advanced multi-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), are essential for resolving individual signals and establishing detailed structural connectivity. researchgate.netnih.gov

The use of ¹³C-labeled compounds like Ethyl Cyanoacetate-3-¹³C is particularly advantageous in these experiments. nih.govnih.gov For instance, in biomolecular NMR, uniform or selective ¹³C labeling of proteins or nucleic acids allows for the application of three- and four-dimensional NMR experiments, which are critical for determining the three-dimensional structures of these macromolecules in solution. researchgate.netnih.govnih.gov The ability to generate significant quantities of isotopically labeled molecules is a key enabler for these powerful techniques. researchgate.netnih.gov

Mass Spectrometry (MS) in Isotopic Tracing Experiments

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When used with isotopically labeled compounds, MS becomes a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. nih.govnih.gov

In a typical isotopic tracing experiment, a ¹³C-labeled substrate, such as a derivative of Ethyl Cyanoacetate-3-¹³C, is introduced into a biological system. The ¹³C label is incorporated into downstream metabolites, and the pattern of ¹³C incorporation can be analyzed by MS. nih.govnih.gov This allows researchers to map the flow of carbon atoms through metabolic networks.

The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak (M+) that is shifted to a higher mass corresponding to the number of ¹³C atoms incorporated. For Ethyl Cyanoacetate-3-¹³C, the molecular weight is 114.11 g/mol , compared to 113.11 g/mol for the unlabeled compound. lgcstandards.comnist.gov By monitoring the masses of various metabolites, one can determine which molecules have incorporated the ¹³C label from the initial tracer. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for the separation and analysis of these labeled metabolites. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Spectral Shifts and Structural Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds. The substitution of a ¹²C atom with a heavier ¹³C isotope leads to a predictable shift in the vibrational frequencies. mdpi.comacs.orgnih.gov

In the IR spectrum of Ethyl Cyanoacetate-3-¹³C, the vibrational modes involving the C-3 carbon would be expected to shift to lower wavenumbers (a redshift) compared to the unlabeled compound. mdpi.comacs.org For example, the C-C stretching and bending vibrations involving this carbon would be affected. The C≡N stretching vibration, typically observed around 2250 cm⁻¹, might also show a slight shift. The analysis of these isotope-induced spectral shifts can provide definitive evidence for the position of the label and can be used to assign specific vibrational bands. researchgate.netasianjournalofphysics.com

Similarly, in Raman spectroscopy, the isotopic substitution will cause shifts in the corresponding vibrational bands. mdpi.comacs.org Both IR and Raman spectroscopy can thus serve as complementary techniques to NMR and MS for the structural confirmation of Ethyl Cyanoacetate-3-¹³C and its derivatives. The combination of these techniques provides a comprehensive picture of the molecular structure and can be used to monitor chemical transformations involving the labeled site. mdpi.comacs.org For instance, the amide I band in proteins, which is primarily due to C=O stretching, shifts to a lower wavenumber upon ¹³C substitution. mdpi.comacs.org

Computational and Theoretical Approaches in Conjunction with Ethyl Cyanoacetate 3 13c Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving ethyl cyanoacetate (B8463686). These methods are used to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the determination of reaction pathways and activation energies, providing a detailed picture of the reaction's feasibility and kinetics.

A prime example of the application of DFT is in the study of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction where ethyl cyanoacetate is a common reactant. acs.orgresearchgate.netresearchgate.net Computational studies have been conducted to elucidate the catalytic cycle of this reaction under various conditions. For instance, research on a magnesium-catalyzed Knoevenagel condensation in aqueous conditions used DFT to investigate the reaction mechanism. acs.org The calculations identified the key steps as the enolization of ethyl cyanoacetate, the C-C bond formation, and the regeneration of the catalyst. acs.org The rate-determining step was found to be the C-C bond formation, with a calculated activation energy (ΔG°‡) of 7.9 kcal/mol. acs.org

Similarly, DFT has been employed to understand the role of specific catalysts, such as IRMOF-3, in the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate. researchgate.net These computational studies aimed to explain the increased basicity and catalytic activity of the catalyst and to propose a detailed reaction mechanism, including potential catalyst deactivation pathways. researchgate.net

DFT calculations have also shed light on other reactions, such as the anionic polymerization of ethyl α-cyanoacrylate, a related compound. sioc-journal.cn By optimizing the reactant and transition state geometries, researchers were able to calculate an activation energy of 13.83 kJ/mol in the gas phase, supporting an anionic polymerization mechanism. sioc-journal.cn The influence of solvents on the reaction was also modeled, showing that polar solvents could lower the activation energy significantly. sioc-journal.cn

The table below summarizes representative data from DFT calculations on reactions involving ethyl cyanoacetate and similar molecules, illustrating the type of energetic information that can be obtained.

ReactionComputational MethodSystemCalculated Activation Energy (Gas Phase)Reference
Knoevenagel CondensationDFTEthyl cyanoacetate + Benzaldehyde (Mg catalyst)7.9 kcal/mol (ΔG°‡) acs.org
Anionic Polymerization InitiationDFT (B3LYP/6-31G*)Ethyl α-cyanoacrylate + Water13.83 kJ/mol sioc-journal.cn
Reaction with PhenylhydrazineSMD-M06-2X/MG3SEthyl cyanoacetate + PhenylhydrazineThermodynamic potentials calculated researcher.life

This table presents a selection of calculated energetic parameters from different studies to illustrate the application of quantum chemical methods.

Prediction of Isotope Effects on Reaction Rates and Equilibria

The substitution of an atom with one of its heavier isotopes, such as replacing a ¹²C with a ¹³C in Ethyl Cyanoacetate-3-13C, can influence the rate and equilibrium of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). The underlying principle is that heavier isotopes form stronger chemical bonds, which require more energy to break. nih.gov Consequently, reactions involving the cleavage of a bond to a ¹³C atom are expected to be slower than the corresponding reaction with a ¹²C atom. nih.gov

Computational methods are crucial for predicting the magnitude of these isotope effects. Theoretical models can calculate the vibrational frequencies of molecules in their ground states and transition states. The KIE is then determined from the changes in zero-point vibrational energies upon isotopic substitution.

In this compound, the label is at the nitrile carbon (C3). scbt.comlgcstandards.com Therefore, a primary KIE would be expected in reactions where the C-CN bond is broken or significantly altered in the rate-determining step. For reactions where this bond is not directly involved, smaller secondary KIEs might still be observed.

While direct computational studies on the KIE of this compound are not widely published, the principles are well-established from studies on other molecules. For example, extensive research on the pyruvate (B1213749) dehydrogenase (PDH) reaction, which involves the decarboxylation of pyruvate, has quantified the ¹³C KIEs at different carbon positions. nih.gov Studies on the enzyme from E. coli found experimental k¹²/k¹³ values of 1.0093 at C-1 (the carboxyl carbon) and 1.0213 at C-2 (the carbonyl carbon). nih.gov A smaller, secondary isotope effect of 1.0031 was observed at C-3 (the methyl group). nih.gov These experimental values can be compared with theoretical predictions to refine models of the reaction mechanism and transition state structure. nih.gov

The general approach to predicting KIEs computationally involves:

Optimizing the geometries of the reactant and the transition state for the reaction of interest using a suitable quantum chemical method (e.g., DFT).

Calculating the harmonic vibrational frequencies for both the unlabeled and the ¹³C-labeled isotopologues of the reactant and transition state.

Using the calculated frequencies to determine the zero-point energies (ZPE) and ultimately the KIE, typically using Bigeleisen's equation.

The predicted errors in metabolic flux analysis due to the neglect of isotope effects have also been modeled, demonstrating the importance of accounting for these phenomena in quantitative biological studies. nih.gov For this compound, such predictive calculations would be invaluable for designing and interpreting isotope tracer experiments aimed at elucidating reaction mechanisms.

Spectroscopic Parameter Prediction for Labeled Compounds

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, including those labeled with stable isotopes. The introduction of a ¹³C nucleus at a specific position, as in this compound, has distinct effects on its NMR, infrared (IR), and rotational spectra. Theoretical calculations can predict these effects with high accuracy, aiding in the interpretation of experimental data and confirming the site of isotopic labeling.

NMR Spectroscopy: The prediction of ¹³C NMR spectra is one of the most common applications of DFT. acs.orgresearchgate.net Calculations can provide theoretical values for chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C chemical shift is calculated by computing the nuclear magnetic shielding tensor for the carbon atom of interest and subtracting it from the shielding tensor of a reference compound, typically tetramethylsilane (B1202638) (TMS). acs.org

Various DFT functionals and basis sets are used for these predictions, with methods like B3LYP often providing a good balance of accuracy and computational cost. acs.orgrsc.org Machine learning models trained on large datasets of DFT-calculated and experimental spectra are also emerging as rapid and accurate prediction tools. rsc.orgresearchgate.net For this compound, a calculation would predict a specific chemical shift for the labeled C-3 nitrile carbon. Furthermore, the presence of the ¹³C label would introduce or modify ¹³C-¹³C and ¹³C-¹H coupling constants with adjacent nuclei, which can also be calculated and compared with experimental 2D NMR data. researchgate.net

Vibrational and Rotational Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies that correspond to peaks in IR and Raman spectra. umanitoba.ca The isotopic substitution in this compound would cause a predictable shift in the vibrational frequency of the C≡N stretching mode. By calculating the harmonic frequencies for both the labeled and unlabeled compound, the magnitude of this isotopic shift can be determined, providing a clear spectroscopic signature for the labeled position.

Similarly, high-resolution rotational spectroscopy, which measures the transition frequencies between rotational energy levels of a molecule in the gas phase, is extremely sensitive to isotopic substitution. Calculations can predict the rotational constants (A, B, C) for different conformers of ethyl cyanoacetate. umanitoba.cafrontiersin.org The change in mass upon replacing ¹²C with ¹³C at the nitrile position will alter the molecule's moments of inertia and thus its rotational constants. Comparing the theoretically predicted rotational spectrum of this compound with experimental measurements would provide unambiguous confirmation of its structure and the label's position. frontiersin.org

The table below shows an example of how theoretical spectroscopic parameters are compared with experimental data for a related compound, methyl cyanoacetate, demonstrating the accuracy of modern computational methods.

ParameterConformerTheoretical (B3LYP-D3/aug-cc-pVTZ)ExperimentalReference
Rotational Constant AMCA_15304.8 MHz5310.6 MHz frontiersin.org
Rotational Constant BMCA_11819.3 MHz1812.3 MHz frontiersin.org
Rotational Constant CMCA_11421.2 MHz1416.7 MHz frontiersin.org
¹⁴N Quadrupole Coupling χaaMCA_1-4.2 MHz-4.3 MHz frontiersin.org

This table presents a comparison of calculated and experimental spectroscopic constants for Methyl Cyanoacetate (MCA), a structurally similar molecule, to illustrate the predictive power of quantum chemical calculations.

Future Perspectives and Challenges in Research Utilizing Ethyl Cyanoacetate 3 13c

Development of Novel Catalytic and Stereoselective Transformations Incorporating the Label

The future application of Ethyl Cyanoacetate-3-13C is poised to significantly impact the development of new catalytic and stereoselective reactions. Ethyl cyanoacetate (B8463686) is a well-known reactant in a variety of carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael additions, and the synthesis of heterocyclic compounds. nih.govrsc.orglookchem.comresearchgate.net The introduction of a ¹³C label at the nitrile carbon provides a powerful tool for probing the mechanisms of these transformations with high precision.

One of the primary future directions is the use of this compound in mechanistic studies to refine and design novel catalysts. symeres.com By tracking the fate of the ¹³C-labeled carbon atom through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain unambiguous insights into reaction pathways, the formation of intermediates, and transition states. researchgate.net This is particularly valuable in complex catalytic cycles where multiple competing pathways may exist. For instance, in the synthesis of substituted indoles or thiazoles, the label can confirm the mode of cyclization and the specific atoms involved in bond formation. nih.govrsc.org

Furthermore, the development of stereoselective transformations stands to benefit greatly. In reactions designed to create chiral centers, understanding the precise stereochemical course is paramount. researchgate.netgoogle.com this compound can be employed to elucidate the mechanism of stereocontrol in asymmetric catalysis. By analyzing the isotopic composition of the diastereomeric or enantiomeric products, scientists can better understand how chiral catalysts transfer stereochemical information, leading to the rational design of more efficient and highly selective catalysts.

Key Research Objectives:

Mechanistic Elucidation: Using ¹³C NMR and MS to trace the labeled carbon in multi-step catalytic reactions to validate or disprove proposed mechanisms. researchgate.net

Catalyst Optimization: Applying mechanistic insights gained from isotopic labeling to rationally design catalysts with improved activity, selectivity, and substrate scope.

Asymmetric Synthesis: Investigating the transfer of chirality in stereoselective reactions by analyzing the labeled products, thereby aiding in the development of new asymmetric methodologies. nih.gov

Integration with "Omics" Technologies for Metabolomic and Proteomic Studies Requiring Labeled Precursors

The integration of this compound into "omics" workflows represents a significant growth area, particularly in metabolomics and proteomics. creative-proteomics.com Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based techniques, allowing for the precise tracking and quantification of molecules in complex biological systems. symeres.comaragen.com

This compound is documented as a key reagent in the synthesis of labeled pyrimidines and purines. theclinivex.comlgcstandards.compharmaffiliates.com These nitrogenous bases are the fundamental units of DNA and RNA and are central to numerous metabolic pathways. By using this compound as a precursor, researchers can synthesize ¹³C-labeled nucleobases, nucleosides, and nucleotides. When introduced to cells or organisms, these labeled molecules act as tracers that can be monitored over time to map metabolic fluxes and understand how pathways are altered in disease states or in response to therapeutic agents. chembk.com

In proteomics, while the path is less direct, the principle of using labeled precursors is central. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) rely on the incorporation of labeled amino acids into proteins for quantitative analysis. nih.govacs.org The versatile chemical nature of this compound allows for its potential use in the synthesis of more complex labeled metabolites or precursors which can feed into various biosynthetic pathways, including those for certain amino acids. The ¹³C label serves as a distinct mass signature, enabling mass spectrometers to differentiate between pre-existing (light) and newly synthesized (heavy) biomolecules, providing a dynamic view of cellular processes. creative-proteomics.comacs.org

Table 1: Integration of Labeled Precursors in Omics Technologies

Omics Technology Role of Labeled Precursor (Derived from this compound) Research Application
Metabolomics Serves as a tracer to follow the path of specific atoms through metabolic pathways. Quantifying metabolic flux, identifying novel metabolic pathways, and understanding disease metabolism.
Proteomics (e.g., SILAC) Incorporation into amino acids and subsequently proteins for relative and absolute quantification. Studying protein turnover, post-translational modifications, and differential protein expression. nih.gov

| Fluxomics | Provides data on the rate of metabolic reactions within a biological system. | Mapping the flow of carbon through central metabolic networks. |

Advancements in Automated Synthesis and High-Throughput Isotopic Labeling Methodologies

A significant challenge in the widespread use of isotopically labeled compounds is the often complex, time-consuming, and costly nature of their synthesis. creative-proteomics.comresearchgate.net Future progress will heavily rely on advancements in automated synthesis and high-throughput methodologies to make these crucial research tools more accessible. adesisinc.com

Automated synthesis platforms, including those based on flow chemistry and modular robotic systems, offer the promise of producing labeled compounds with higher efficiency, reproducibility, and safety. nih.govbiotage.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. adesisinc.com The development of automated protocols for reactions involving versatile building blocks like this compound would enable the rapid generation of a library of diverse ¹³C-labeled molecules for various research applications. For example, an automated system could perform a Knoevenagel condensation with a variety of aldehydes, followed by subsequent reaction steps to quickly produce a range of labeled heterocyclic compounds.

High-throughput labeling methodologies are also critical, especially for applications in drug discovery and systems biology. nih.govacs.org These methods aim to label numerous compounds or screen multiple reaction conditions simultaneously. The challenge lies in developing robust and generalizable labeling reactions that can be easily automated. Combining automated synthesis with high-throughput screening could accelerate the discovery of optimal conditions for incorporating the ¹³C label from this compound into a wide array of target molecules, significantly reducing the bottleneck that currently exists in producing custom-labeled compounds. creative-proteomics.com

Interdisciplinary Applications in Materials Science and Advanced Chemical Synthesis Research

The unique properties of this compound position it as a valuable tool in interdisciplinary research, particularly in materials science and advanced chemical synthesis. The ability to precisely place a ¹³C label within a molecule provides a non-invasive probe to study structure and dynamics.

In materials science, stable isotope labeling is a powerful technique for characterizing polymers. researchgate.netpolymersource.ca this compound can be used as a labeled monomer or incorporated into polymer chains. rsc.org Using techniques like solid-state NMR, researchers can study the labeled site to gain insights into polymer chain conformation, dynamics, and the mechanisms of degradation. acs.org For example, by tracking the ¹³C label, one could monitor the breakdown of a polymer under environmental stress or analyze the structure of polymer-based nanocomposites. researchgate.net

In advanced chemical synthesis, the primary role of this compound is in the elucidation of complex reaction mechanisms. researchgate.netresearchgate.net As synthetic chemists tackle increasingly complex molecular architectures, understanding the precise pathway of a reaction is essential for optimization and control. The ¹³C label acts as a "spy," allowing chemists to follow the journey of a specific carbon atom through a multi-step synthesis. This can help resolve ambiguities in reaction pathways, identify unexpected molecular rearrangements, and validate the success of a designed synthetic route. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where absolute structural confirmation is required.

Table 2: Interdisciplinary Applications of this compound

Field Specific Application Technique Information Gained
Materials Science Labeled monomer for polymerization studies. Solid-State ¹³C NMR Polymer chain dynamics, conformation, and packing. acs.org
Tracking polymer degradation. Mass Spectrometry, NMR Elucidation of degradation pathways and product identification.
Advanced Synthesis Mechanistic studies of complex reactions. ¹³C NMR, Isotope-Ratio MS Pathway determination, identification of intermediates, and tracking of skeletal rearrangements. researchgate.netresearchgate.net

Q & A

Q. How can Ethyl Cyanoacetate-3-13C be synthesized with high isotopic purity for kinetic studies?

  • Methodological Answer: Synthesis typically involves reacting cyanoacetic acid-3-13C with ethanol in the presence of a catalytic acid (e.g., sulfuric acid). To ensure isotopic purity (>98% 13C):
  • Use anhydrous conditions to minimize hydrolysis.
  • Purify via fractional distillation under reduced pressure (e.g., 2–5 mmHg, 80–90°C).
  • Confirm isotopic enrichment using 13C NMR (δ ~110–120 ppm for the nitrile carbon) and GC-MS with isotopic peak analysis .
  • Key Data Table:
ParameterValue/Technique
Isotopic Purity≥98% 13C (NMR/GC-MS validation)
Boiling Point80–90°C (2–5 mmHg)
Key NMR Signals (13C)167 ppm (ester carbonyl), 110–120 ppm (nitrile)

Q. What analytical techniques are most effective for characterizing this compound in reaction mixtures?

  • Methodological Answer:
  • GC-MS: Quantify isotopic distribution via molecular ion peaks (m/z 114 for unlabeled vs. m/z 115 for 13C-labeled).
  • FT-IR: Confirm nitrile stretch at ~2250 cm⁻¹ and ester C=O at ~1740 cm⁻¹.
  • 13C NMR: Resolve isotopic shifts at the C-3 position (critical for distinguishing labeled/unlabeled species).
  • HPLC: Use reverse-phase C18 columns with UV detection (210–220 nm) to separate derivatives .

Q. How does the 13C isotope affect the reactivity of Ethyl Cyanoacetate in nucleophilic reactions?

  • Methodological Answer: The 13C isotope minimally alters electronic properties but significantly impacts kinetic isotope effects (KIE) in reactions like Knoevenagel condensations:
  • Measure KIE via competitive experiments (labeled vs. unlabeled substrates).
  • Use isotopic mass spectrometry to track 13C incorporation in products.
  • Theoretical studies (DFT) can model bond vibrational changes affecting activation energy .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer:
  • Wear nitrile gloves and chemical-resistant lab coats (avoid latex due to permeability).
  • Use fume hoods for synthesis/purification to mitigate inhalation risks.
  • Store in airtight containers at 2–8°C, away from strong bases or oxidizers.
  • Emergency response: Neutralize spills with sodium bicarbonate, followed by adsorption (vermiculite) .

Q. How can researchers ensure reproducibility in isotopic labeling studies using this compound?

  • Methodological Answer:
  • Document batch-specific isotopic purity and storage conditions.
  • Validate synthetic protocols with triplicate experiments and statistical analysis (RSD <5%).
  • Share raw spectral data (NMR, MS) in supplementary materials for peer verification .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data from 13C-labeled vs. unlabeled Ethyl Cyanoacetate?

  • Methodological Answer:
  • Case Study: Discrepancies in condensation reaction rates may arise from solvent isotope effects or trace impurities.
  • Resolution Steps:

Replicate experiments in deuterated vs. non-deuterated solvents.

Use high-resolution MS to detect isotopic cross-contamination.

Apply Arrhenius analysis to decouple temperature-dependent KIE from solvent effects .

Q. How can isotopic tracing with this compound elucidate mechanistic pathways in multicomponent reactions?

  • Methodological Answer:
  • Example: In Biginelli reactions, track 13C migration via 2D NMR (HSQC, HMBC) to map bond formation.
  • Combine with kinetic profiling (in situ IR) to correlate isotope position with rate-determining steps.
  • Data Interpretation: Use isotopic enrichment ratios to distinguish concerted vs. stepwise mechanisms .

Q. What computational methods validate experimental findings on 13C isotopic effects in this compound?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model isotopic vibrational frequencies.
  • Compare computed vs. experimental IR/NMR shifts (error tolerance <5%).
  • MD Simulations: Simulate solvent interactions to predict solubility/stability trends .

Q. How do researchers design controlled experiments to isolate isotopic effects from other variables?

  • Methodological Answer:
  • Use a "double-labeling" approach: Synthesize both 13C-labeled and deuterated analogs.
  • Conduct parallel reactions under identical conditions (temperature, catalyst loading).
  • Analyze isotopic fractionation via isotope ratio MS (IRMS) to isolate mass-dependent effects .

Q. What advanced statistical models are suitable for analyzing isotopic distribution data in degradation studies?

  • Methodological Answer:
  • Apply Bayesian regression to model degradation kinetics, incorporating isotopic half-life as a prior.
  • Use principal component analysis (PCA) to cluster degradation byproducts by isotopic signature.
  • Validate models via leave-one-out cross-validation (LOOCV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.